molecular formula C20H19NO B11834742 N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide CAS No. 86117-78-4

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide

Cat. No.: B11834742
CAS No.: 86117-78-4
M. Wt: 289.4 g/mol
InChI Key: SLHXUYYVFHZVKO-UHFFFAOYSA-N
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Description

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a naphthalene ring attached to a carboxamide group, which is further connected to a phenylpropan-2-yl group. Its molecular formula is C20H19NO, and it has a molecular weight of 289.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 1-phenylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • N-(1-Phenylpropan-2-yl)benzamide

Uniqueness

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

86117-78-4

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H19NO/c1-15(14-16-8-3-2-4-9-16)21-20(22)19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15H,14H2,1H3,(H,21,22)

InChI Key

SLHXUYYVFHZVKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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